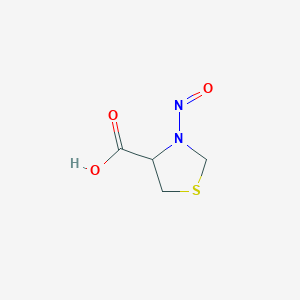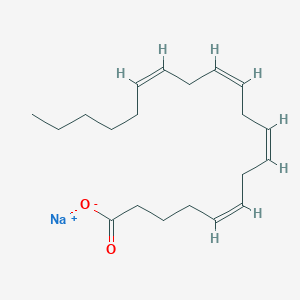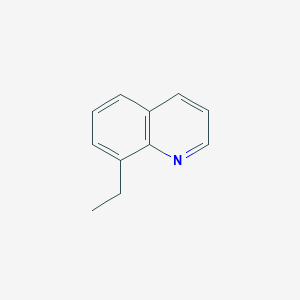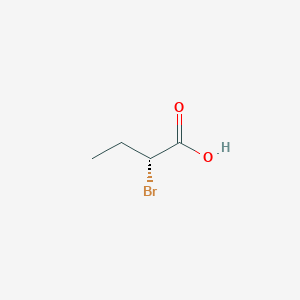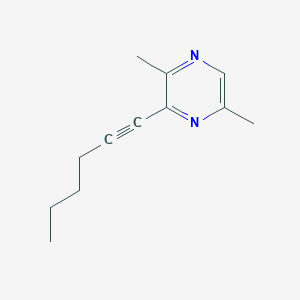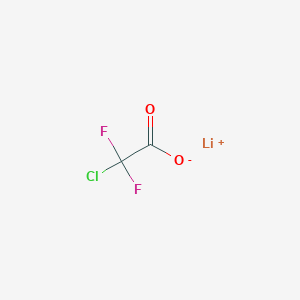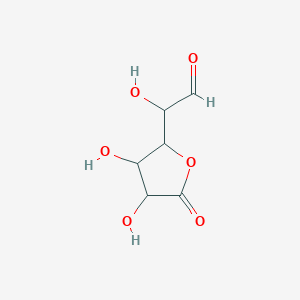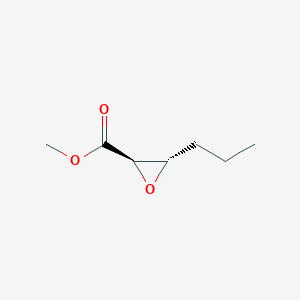
Methyl (2R,3S)-3-propyloxirane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2R,3S)-3-propyloxirane-2-carboxylate, commonly known as MPOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPOC is a chiral epoxide with a molecular weight of 156.17 g/mol.
科学的研究の応用
MPOC has been extensively studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, MPOC is used as a chiral building block for the synthesis of various chiral molecules. In medicinal chemistry, MPOC has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities. In material science, MPOC is used as a monomer for the synthesis of various polymers.
作用機序
The mechanism of action of MPOC is not well understood. However, studies have shown that MPOC reacts with various nucleophiles, including amines, thiols, and alcohols, to form stable adducts. These adducts are believed to be responsible for the various biological activities exhibited by MPOC.
生化学的および生理学的効果
MPOC has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that MPOC inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. MPOC has also been shown to exhibit anti-inflammatory and anti-viral activities. In vivo studies have shown that MPOC exhibits low toxicity and is well tolerated by animals.
実験室実験の利点と制限
MPOC has several advantages for lab experiments, including its high purity, stability, and ease of handling. However, MPOC is relatively expensive and requires specialized equipment for its synthesis and purification.
将来の方向性
There are several future directions for MPOC research. One potential future direction is the development of MPOC-based drugs for the treatment of various diseases, including cancer and viral infections. Another potential future direction is the synthesis of novel polymers using MPOC as a monomer. Additionally, further studies are needed to elucidate the mechanism of action of MPOC and its potential applications in various fields.
Conclusion
In conclusion, MPOC is a chiral epoxide that has gained significant attention in the scientific community due to its potential applications in various fields. MPOC can be synthesized using various methods, and it has been extensively studied for its potential applications in organic synthesis, medicinal chemistry, and material science. MPOC exhibits various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-viral activities. Although MPOC has several advantages for lab experiments, it is relatively expensive and requires specialized equipment for its synthesis and purification. There are several future directions for MPOC research, including the development of MPOC-based drugs and the synthesis of novel polymers using MPOC as a monomer.
合成法
MPOC can be synthesized using various methods, including the Sharpless asymmetric epoxidation method, the Jacobsen-Katsuki epoxidation method, and the Shi epoxidation method. The Sharpless asymmetric epoxidation method is the most commonly used method for synthesizing MPOC. This method involves the use of titanium tetraisopropoxide, diethyl tartrate, and tert-butyl hydroperoxide as catalysts.
特性
CAS番号 |
100992-81-2 |
|---|---|
製品名 |
Methyl (2R,3S)-3-propyloxirane-2-carboxylate |
分子式 |
C7H12O3 |
分子量 |
144.17 g/mol |
IUPAC名 |
methyl (2R,3S)-3-propyloxirane-2-carboxylate |
InChI |
InChI=1S/C7H12O3/c1-3-4-5-6(10-5)7(8)9-2/h5-6H,3-4H2,1-2H3/t5-,6+/m0/s1 |
InChIキー |
JPMVTOZOWGPQDC-NTSWFWBYSA-N |
異性体SMILES |
CCC[C@H]1[C@@H](O1)C(=O)OC |
SMILES |
CCCC1C(O1)C(=O)OC |
正規SMILES |
CCCC1C(O1)C(=O)OC |
同義語 |
Oxiranecarboxylic acid, 3-propyl-, methyl ester, (2R,3S)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




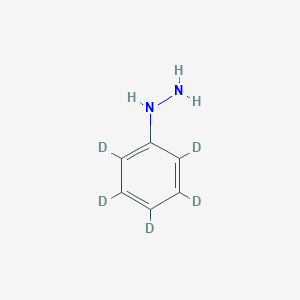
![5,7-Dimethyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B27782.png)

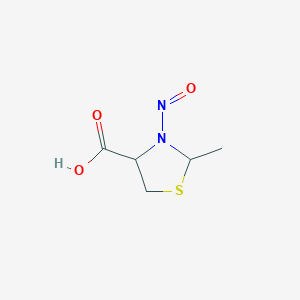
![9-Methylnaphtho[1,2-c]furan-1,3-dione](/img/structure/B27787.png)
